

Application Notes and Protocols for 3,4-Difluoro-2-methylbenzoic Acid

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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253

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Introduction

3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8) is a valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzoic acid core, provides a versatile scaffold for the synthesis of novel bioactive molecules and functional materials. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.^[2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of **3,4-Difluoro-2-methylbenzoic acid**, with a focus on its application in the development of kinase and receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Difluoro-2-methylbenzoic acid** is presented in the table below.

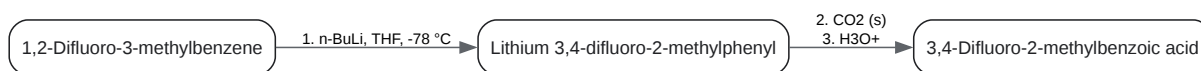
Property	Value	Reference
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[3]
Molecular Weight	172.13 g/mol	[3]
Appearance	Off-white to white powder	[3]
Melting Point	152-156 °C	[3]
Purity	≥99.0%	[3]
Solubility	Insoluble in water	
Storage	Room temperature, in a dry and sealed container	

Experimental Protocols

Protocol 1: Proposed Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

This protocol is a proposed synthetic route based on established organic chemistry principles and analogous procedures for similar fluorinated benzoic acids.

Reaction Scheme:



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Caption: Proposed synthesis of **3,4-Difluoro-2-methylbenzoic acid**.

Materials:

- 1,2-Difluoro-3-methylbenzene
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)

- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid CO₂)
- Hydrochloric acid (HCl), 1 M
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply

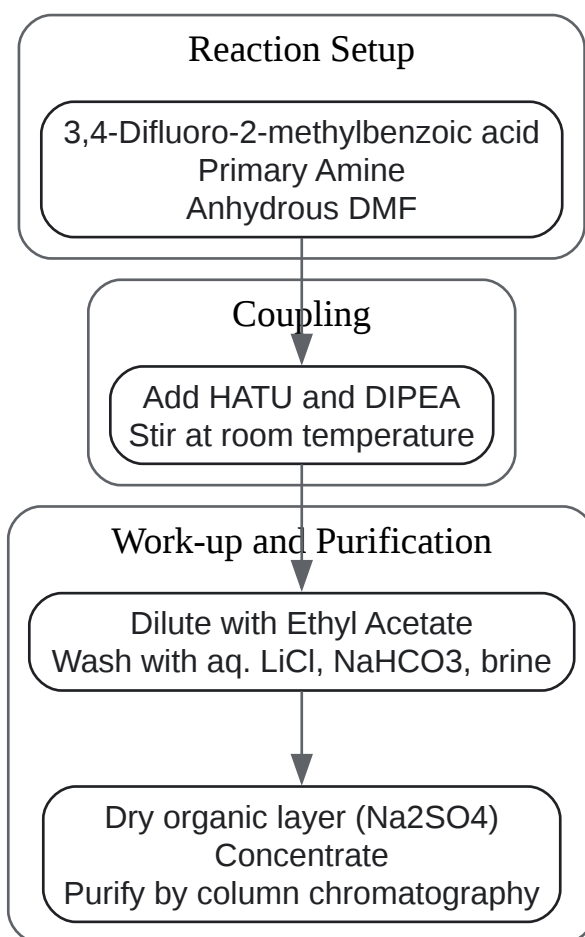
Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF.
- **Lithiation:** The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.
- **Carboxylation:** Crushed dry ice is added portion-wise to the reaction mixture. A slight exotherm may be observed. The mixture is allowed to slowly warm to room temperature and stirred overnight.
- **Work-up:** The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford **3,4-difluoro-2-methylbenzoic acid** as a white to off-white solid.

Protocol 2: Amide Coupling of 3,4-Difluoro-2-methylbenzoic Acid with a Primary Amine

This protocol describes a general procedure for the synthesis of an amide derivative using **3,4-Difluoro-2-methylbenzoic acid**, a common transformation in the synthesis of bioactive molecules.

Reaction Workflow:



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Caption: General workflow for amide coupling.

Materials:

- **3,4-Difluoro-2-methylbenzoic acid**
- Primary amine of choice

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Lithium chloride (LiCl) solution, 5% aqueous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a solution of **3,4-Difluoro-2-methylbenzoic acid** (1.0 eq) in anhydrous DMF are added the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
- **Reaction:** The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
- **Purification:** The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Amide derivatives of substituted benzoic acids are prevalent scaffolds in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The unique electronic and steric properties of **3,4-Difluoro-2-methylbenzoic acid** make it an attractive starting material for the synthesis of novel kinase inhibitors.

Example Application: Synthesis of a Putative VEGFR-2 Kinase Inhibitor

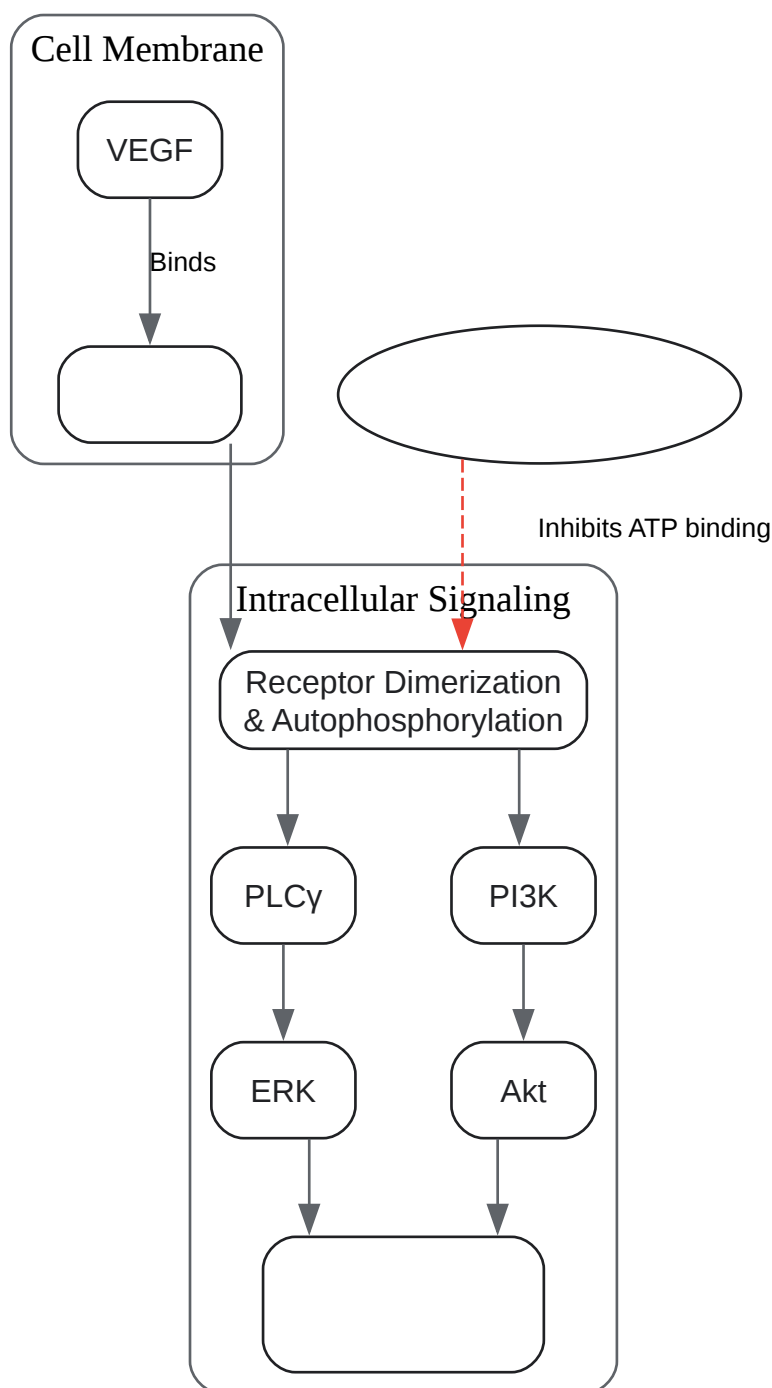
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. The following table presents hypothetical data for a synthesized amide derivative of **3,4-Difluoro-2-methylbenzoic acid**, targeting VEGFR-2, based on known structure-activity relationships (SAR) for similar compounds.

Compound ID	Amine Partner	Yield (%)	VEGFR-2 IC ₅₀ (nM)	c-Met IC ₅₀ (nM)
DFMBA-01	4-amino-N-cyclopropyl-3,5-difluorobenzamide	75	15	250

Note: The data in this table is illustrative and based on the activity of structurally related compounds.

VEGFR-2 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a small molecule inhibitor derived from **3,4-Difluoro-2-methylbenzoic acid**.



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Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

3,4-Difluoro-2-methylbenzoic acid is a versatile building block with significant potential in the development of novel pharmaceuticals and other functional materials. The provided protocols offer a starting point for the synthesis and application of this compound. The unique substitution pattern of this benzoic acid derivative warrants further exploration in the design of potent and selective modulators of various biological targets.

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